REACTION_CXSMILES
|
COC([CH:5]1[C:13](=[O:14])[C:9]2([CH2:12][CH2:11][CH2:10]2)[CH2:8][NH:7][C:6]1=[O:15])=O>C(#N)C.O>[CH2:12]1[C:9]2([C:13](=[O:14])[CH2:5][C:6](=[O:15])[NH:7][CH2:8]2)[CH2:10][CH2:11]1 |f:1.2|
|
Name
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7,9-Dioxo-6-aza-spiro[3.5]nonane-8-carboxylic acid methyl ester
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Quantity
|
1.3 g
|
Type
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reactant
|
Smiles
|
COC(=O)C1C(NCC2(CCC2)C1=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
the product purified by chromatography on silica
|
Name
|
|
Type
|
|
Smiles
|
C1CCC12CNC(CC2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |